3-Amino-5-methylhexanoic acid

Catalog No.
S671766
CAS No.
3653-34-7
M.F
C7H15NO2
M. Wt
145.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-methylhexanoic acid

CAS Number

3653-34-7

Product Name

3-Amino-5-methylhexanoic acid

IUPAC Name

3-amino-5-methylhexanoic acid

Molecular Formula

C7H15NO2

Molecular Weight

145.2 g/mol

InChI

InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)

InChI Key

MLYMSIKVLAPCAK-UHFFFAOYSA-N

SMILES

CC(C)CC(CC(=O)O)N

Canonical SMILES

CC(C)CC(CC(=O)O)N

The exact mass of the compound 3-Amino-5-methylhexanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Amino-5-methylhexanoic acid (CAS 3653-34-7), commonly known as DL-β-homoleucine, is a non-proteinogenic β-amino acid defined by the presence of an isobutyl side chain on the β-carbon. In industrial and advanced laboratory procurement, it is primarily sourced as a critical building block for the synthesis of peptidomimetics, β-peptides, and foldamers [1]. By extending the peptide backbone with an additional methylene group compared to its α-amino acid counterpart (leucine), this compound introduces profound steric and conformational changes. It is widely utilized to engineer proteolytic resistance into therapeutic peptides, stabilize short helical motifs (such as 14-helices), and serve as a specialized hydrophobic residue in the design of targeted kinase inhibitors and receptor agonists[2].

Substituting 3-amino-5-methylhexanoic acid with its natural analog, L-leucine, results in catastrophic failure for applications requiring metabolic stability, as native α-peptides are rapidly degraded by serum proteases within minutes [1]. Furthermore, substitution with structurally related commercial compounds like pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) is chemically invalid for peptide backbone extension. Pregabalin possesses an aminomethyl group rather than a direct β-amino configuration, which fundamentally alters both the backbone length and the side-chain spatial orientation during solid-phase peptide synthesis. Finally, using simpler β-amino acids like β-alanine fails to provide the critical isobutyl side-chain hydrophobicity required for specific target engagement, such as anchoring in hydrophobic binding grooves or stabilizing amphipathic antimicrobial β-peptides [2].

Magnitude Enhancement of Proteolytic Resistance in Peptide Therapeutics

The incorporation of 3-amino-5-methylhexanoic acid into peptide sequences fundamentally alters their susceptibility to enzymatic cleavage. Studies comparing native α-peptides to chimeric or fully substituted β-peptides demonstrate that β-amino acid incorporation can extend blood plasma half-lives by multiple orders of magnitude. For instance, while standard linear α-peptides typically exhibit serum half-lives of less than 15 minutes, sequences incorporating β-homoamino acids like β-homoleucine have demonstrated extended half-lives exceeding 98 to 388 hours in human blood plasma [1]. This resistance extends across multiple aggressive proteases, including trypsin, elastase, and human serum peptidases, where β-peptides remain completely intact after 24 to 48 hours of incubation.

Evidence DimensionPlasma half-life (proteolytic stability)
Target Compound Data>98 to 388 hours (for β-amino acid containing peptides)
Comparator Or Baseline<15 minutes (for native α-peptides)
Quantified Difference>400-fold increase in half-life
ConditionsHuman blood plasma incubation at 37°C

Procurement of β-homoleucine is essential for developers of peptide therapeutics who must overcome the rapid in vivo degradation that limits native α-peptides.

Target Binding Affinity in Kinase Inhibitors

In the development of non-ATP competitive inhibitors targeting the substrate recruitment site of cyclin A, the isobutyl side chain of β-homoleucine is critical for occupying the hydrophobic binding groove. Research demonstrates that replacing standard dipeptide units with a single β-homoleucine residue allows the creation of potent, simplified tetrapeptide inhibitors [1]. These β-homoleucine-containing peptidomimetics retain high binding affinity while offering superior metabolic stability compared to their larger α-peptide precursors. The specific spatial orientation provided by the β-homoleucine backbone ensures that the hydrophobic isobutyl group correctly anchors into the cyclin A groove, a structural requirement that cannot be met by β-alanine or unbranched β-amino acids.

Evidence DimensionStructural simplification and binding retention
Target Compound DataPotent tetrapeptide inhibitor containing β-homoleucine
Comparator Or BaselineLarger, metabolically labile native α-peptides (octapeptides or larger)
Quantified DifferenceSignificant reduction in peptide length while retaining target-specific cyclin A binding
ConditionsCDK2-cyclin A binding groove inhibition assays

Buyers synthesizing targeted kinase inhibitors must use β-homoleucine to simultaneously achieve necessary hydrophobic target engagement and required metabolic stability.

Stabilization of Short-Chain 14-Helical Secondary Structures

β-amino acids are uniquely capable of forming stable secondary structures at much shorter chain lengths than natural α-amino acids. While α-peptides generally require 10 to 15 residues to form a stable α-helix in water, β-peptides incorporating residues like β-homoleucine can form highly stable 14-helices with as few as 6 to 8 residues [1]. The steric bulk of the isobutyl side chain on the β-carbon strongly biases the backbone dihedral angles, driving the thermodynamic preference for the 14-helical conformation. This predictable folding behavior is heavily leveraged in the synthesis of amphipathic antimicrobial peptides, where precise spatial segregation of hydrophobic (β-homoleucine) and cationic residues is required for membrane disruption.

Evidence DimensionMinimum chain length for stable helical folding
Target Compound Data6–8 residues (β-peptides)
Comparator Or Baseline10–15 residues (α-peptides)
Quantified Difference~50% reduction in required sequence length for stable folding
ConditionsAqueous solution structural analysis

Procuring β-homoleucine allows researchers to synthesize much shorter, more cost-effective peptide foldamers without sacrificing structural integrity or biological activity.

Synthesis of Proteolytically Stable Therapeutic Peptides

Used as a direct substitute for L-leucine in peptide drug candidates to prevent rapid degradation by blood serum proteases, effectively extending in vivo half-life from minutes to hours or days [1].

Development of Non-ATP Competitive Kinase Inhibitors

Integrated into short peptidomimetics targeting the hydrophobic cyclin A binding groove, where its isobutyl side chain provides critical anchoring while reducing overall peptide length [2].

Construction of Antimicrobial β-Peptide Foldamers

Utilized in the synthesis of ultrashort, amphipathic 14-helical β-peptides designed to disrupt bacterial membranes without being degraded by pathogen-secreted proteases[1].

Receptor Agonist Optimization (e.g., Kiss1R)

Employed in the truncation and modification of hormone analogs (such as kisspeptin) to enhance plasma stability while maintaining anti-proliferative or hormone-regulatory activity [3].

XLogP3

-1.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-amino-5-methylhexanoic acid

Dates

Last modified: 08-15-2023

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